3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
Description
The compound 3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone belongs to a class of hydrazone derivatives featuring a 1,2,4-triazole core. Its structure comprises:
- A 3-methylbenzaldehyde moiety linked via a hydrazone bond.
- A 4-ethoxyphenyl substituent at position 3 of the triazole ring.
- A sulfanyl (-SH) group at position 5 of the triazole.
Properties
CAS No. |
624724-40-9 |
|---|---|
Molecular Formula |
C18H19N5OS |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N5OS/c1-3-24-16-9-7-15(8-10-16)17-20-21-18(25)23(17)22-19-12-14-6-4-5-13(2)11-14/h4-12,22H,3H2,1-2H3,(H,21,25)/b19-12+ |
InChI Key |
QDQVMKKWIZFWII-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC(=C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the reaction of 3-methylbenzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Chemical Reactions Analysis
Hydrazone Linkage
The hydrazone (–NH–N=CH–) group participates in:
-
Acid/Base Hydrolysis : Cleavage under strong acidic (HCl/H<sub>2</sub>SO<sub>4</sub>) or basic (NaOH) conditions to regenerate the parent hydrazide and aldehyde .
-
Tautomerism : Exists in equilibrium between keto (C=O) and enol (C–OH) forms in polar solvents, confirmed by IR and NMR studies .
Triazole Ring
The 1,2,4-triazole ring undergoes:
-
Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) at the sulfanyl (–SH) group to form thioether derivatives .
-
Oxidation : The sulfanyl group oxidizes to sulfonic acid (–SO<sub>3</sub>H) with H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> .
Aromatic Substituents
-
Electrophilic Substitution : The 4-ethoxyphenyl group directs electrophiles (e.g., NO<sub>2</sub><sup>+</sup>, Br<sup>+</sup>) to the para position due to the electron-donating ethoxy group .
-
Demethylation : The ethoxy group (–OCH<sub>2</sub>CH<sub>3</sub>) hydrolyzes to –OH under acidic conditions .
Complexation and Biological Interactions
The compound acts as a ligand for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>):
-
Coordination Sites : Hydrazone nitrogen, triazole nitrogen, and sulfanyl sulfur .
-
Applications : Metal complexes exhibit enhanced antimicrobial and anticancer activities compared to the free ligand .
Example :
| Metal Ion | Coordination Geometry | Biological Activity (MIC, µM) | Source |
|---|---|---|---|
| Cu<sup>2+</sup> | Square planar | 5.6–18.7 (against M. tuberculosis) | |
| Fe<sup>3+</sup> | Octahedral | Not reported |
Cyclization Reactions
Under thermal or catalytic conditions, the hydrazone undergoes cyclization to form fused heterocycles:
Conditions and Outcomes :
| Reagent | Product | Yield (%) |
|---|---|---|
| CS<sub>2</sub>/KOH | Thiadiazole | 65–72 |
| (CH<sub>3</sub>CO)<sub>2</sub>O | Oxadiazole | 58–68 |
Stability and Degradation
-
Thermal Stability : Decomposes at 210–230°C, confirmed by TGA .
-
Photodegradation : The hydrazone bond breaks under UV light (λ = 254 nm), forming nitroso intermediates .
Comparative Reactivity with Analogs
Scientific Research Applications
3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The triazole-hydrazone scaffold allows for modular modifications, particularly on the benzaldehyde and triazole substituents. Key analogs and their properties are summarized below:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups increase polarity and hydrogen-bonding capacity, whereas chloro (-Cl) and nitro (-NO₂) groups enhance electrophilicity and stability .
- Positional Effects : Substituents at the meta position (e.g., 3-methyl or 3-methoxy) may alter steric interactions compared to para substituents (e.g., 4-ethoxy) .
Computational and Theoretical Insights
Theoretical studies on triazolone derivatives (e.g., B3LYP and HF methods) highlight the importance of:
Biological Activity
3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including antimicrobial and cytotoxic activities, and provides a comprehensive overview of its applications in drug development.
Synthesis and Structural Characteristics
The synthesis of hydrazones typically involves the condensation of hydrazine derivatives with aldehydes or ketones. The specific compound can be synthesized through a reaction involving 3-methylbenzaldehyde and a suitable hydrazine derivative, resulting in a hydrazone linkage that contributes to its biological activity. The structural characteristics of this compound can be analyzed using techniques such as IR spectroscopy and X-ray crystallography, which confirm the formation of the desired hydrazone structure.
Biological Activity
Antimicrobial Activity:
Research has demonstrated that various hydrazones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound are effective against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The antimicrobial activity is often evaluated using methods such as the agar well diffusion assay, which measures the inhibition zones produced by the compounds against bacterial growth .
Cytotoxicity:
Cytotoxicity assays reveal that certain hydrazones can induce apoptosis in cancer cells. In vitro studies have indicated that 3-Methylbenzaldehyde derivatives possess cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. The mechanism of action may involve the generation of reactive oxygen species (ROS) or the inhibition of specific cellular pathways critical for cancer cell survival .
Case Studies
-
Antibacterial Efficacy:
A study evaluated the antibacterial activity of several hydrazones derived from aromatic aldehydes. The results indicated that the hydrazone containing a 5-sulfanyl triazole moiety exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications significantly influence antimicrobial potency . -
Anticancer Properties:
Another investigation assessed the anticancer potential of hydrazone derivatives. The study found that compounds with electron-donating groups at specific positions on the benzene ring enhanced cytotoxicity against cancer cell lines compared to their counterparts without such substitutions .
Research Findings Summary Table
Q & A
Basic: What are the recommended synthetic pathways and optimization strategies for synthesizing 3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by hydrazone coupling. Key steps include:
- Triazole Formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (e.g., ethanol or acetic acid as solvents) .
- Hydrazone Coupling: Reaction of the triazole intermediate with 3-methylbenzaldehyde hydrazine under acidic or neutral conditions. Optimization involves controlling temperature (60–80°C) and using catalysts like acetic acid to enhance yield .
- Purity Monitoring: Employ high-performance liquid chromatography (HPLC) with UV detection to track reaction progress and ensure >95% purity .
Basic: Which analytical techniques are essential for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- Chromatography: HPLC with a C18 column and acetonitrile/water mobile phase to assess purity .
- Elemental Analysis: Verify stoichiometry via CHNS/O microanalysis .
Advanced: How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations: Use software (e.g., Gaussian 09) with B3LYP/6-311G(d,p) basis sets to:
- Validation: Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine theoretical models .
Advanced: How can researchers resolve contradictions between experimental data (e.g., XRD, NMR) and computational predictions?
Methodological Answer:
- Crystallographic Refinement: Use SHELXL (via Olex2 or SHELXTL) to re-refine XRD data, adjusting thermal parameters and occupancy factors for disordered moieties .
- Dynamic Effects: Consider temperature-dependent NMR or variable-temperature XRD to account for conformational flexibility that may explain discrepancies .
- Hybrid Methods: Combine molecular dynamics (MD) simulations with DFT to model solvation or crystal-packing effects not captured in static calculations .
Advanced: What challenges arise in determining the crystal structure of triazole-based compounds, and how are they addressed?
Methodological Answer:
- Disorder in Crystal Lattices: Common in flexible substituents (e.g., ethoxyphenyl groups). Use SHELXL’s PART instruction to model disorder over multiple sites .
- Twinned Crystals: Employ TWIN/BASF commands in SHELXL for data integration .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and RIGU to validate geometric restraints .
Advanced: How does the sulfanyl (-SH) group influence the compound’s reactivity and biological interactions?
Methodological Answer:
- Chemical Reactivity:
- Biological Interactions:
Advanced: What strategies are used to assess the compound’s potential as an enzyme inhibitor or bioactive agent?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
